Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate

Description

Systematic Nomenclature and Molecular Formula Analysis

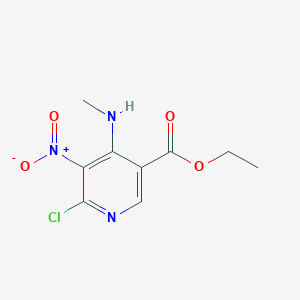

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate is systematically named according to IUPAC conventions, reflecting its pyridine backbone and substituent positions. The molecular formula C₉H₁₀ClN₃O₄ corresponds to:

- A pyridine ring (C₅H₄N)

- Chlorine at position 6

- Methylamino (-NHCH₃) at position 4

- Nitro (-NO₂) at position 5

- Ethyl carboxylate (-COOCH₂CH₃) at position 3

Molecular Weight : 259.64 g/mol, calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 10 | 1.008 | 10.08 |

| Cl | 1 | 35.45 | 35.45 |

| N | 3 | 14.01 | 42.03 |

| O | 4 | 16.00 | 64.00 |

The compound’s SMILES notation (CCOC(=O)C1=CN=C(C(=C1NC)[N+](=O)[O-])Cl) and InChIKey (ZSKQGDAGYNBORF-UHFFFAOYSA-N) further define its connectivity.

Crystallographic Structure and Substituent Configuration

While crystallographic data for this compound remain unpublished, its substituent geometry can be inferred from analogous pyridine derivatives. Key structural features include:

| Position | Group | Electronic Effect |

|---|---|---|

| 3 | Ethyl carboxylate | Electron-withdrawing (-I) |

| 4 | Methylamino | Electron-donating (+R, -I) |

| 5 | Nitro | Strong electron-withdrawing |

| 6 | Chloro | Moderate electron-withdrawing |

The chloro and nitro groups at positions 5 and 6 create an electron-deficient region, while the methylamino group at position 4 introduces localized electron density.

Comparative Analysis of Pyridine Ring Substitution Patterns

Substitution patterns critically influence pyridine reactivity and applications. A comparison with related compounds highlights unique features:

The target compound’s 3-carboxylate and 4-methylamino groups enable unique hydrogen-bonding interactions, distinguishing it from simpler nitro-pyridines.

Properties

IUPAC Name |

ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O4/c1-3-17-9(14)5-4-12-8(10)7(13(15)16)6(5)11-2/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKQGDAGYNBORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1NC)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679559 | |

| Record name | Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925427-22-1 | |

| Record name | Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a pyridine derivative, followed by chlorination and subsequent amination. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate has been investigated for its role as a pharmacological agent.

1.1 Antiinflammatory and Antiallergic Properties

Research indicates that compounds similar to this compound may act as inhibitors of spleen tyrosine kinase (SYK), which is implicated in allergic responses and inflammatory diseases. Inhibiting SYK can potentially lead to therapeutic strategies for conditions such as asthma and other allergic disorders .

1.2 Anticancer Activity

There is emerging evidence that pyridine derivatives can exhibit anticancer properties. The modification of the pyridine ring with different substituents, such as the nitro and chloro groups present in this compound, enhances its biological activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Agrochemical Applications

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide.

2.1 Pesticidal Activity

Compounds with nitro and amino substituents on pyridine rings have been noted for their insecticidal properties. This compound could be synthesized and tested for efficacy against common agricultural pests, contributing to integrated pest management strategies.

2.2 Herbicidal Potential

Given its structural characteristics, this compound may also be evaluated for herbicidal activity, helping to develop safer and more effective herbicides that target specific weed species without harming crops.

Research Tool in Molecular Biology

This compound can serve as a valuable reagent in biochemical assays.

3.1 Molecular Probes

The compound can be utilized to study protein interactions involving SYK pathways or other related signaling cascades due to its ability to modulate these pathways selectively .

3.2 Synthesis of Derivatives

Researchers can modify the structure of this compound to create a library of derivatives for high-throughput screening against various biological targets, facilitating drug discovery processes.

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antiinflammatory, Anticancer | SYK inhibition, apoptosis induction |

| Agrochemicals | Pesticide, Herbicide | Insecticidal and herbicidal activities |

| Molecular Biology | Research reagent | Modulation of protein interactions |

Case Study 1: SYK Inhibition in Asthma Treatment

A study highlighted the efficacy of SYK inhibitors in reducing eosinophil infiltration in animal models of asthma. Compounds structurally similar to this compound were shown to significantly decrease inflammatory markers associated with asthma exacerbations .

Case Study 2: Anticancer Activity Screening

In a series of experiments evaluating the anticancer potential of pyridine derivatives, this compound was tested against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation through apoptosis pathways .

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methylamino groups also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its substitution pattern. Below is a comparison with key analogs:

Table 1: Structural Comparison

Key Observations :

- Electron Effects: The methylamino group in the target compound acts as a moderate electron donor, contrasting with the electron-withdrawing dichloro (CAS 154012-15-4) or electron-donating methoxy () substituents in analogs.

- Reactivity: The methylamino group provides a site for further functionalization (e.g., alkylation or acylation), unlike the dichloro analog, which is more reactive in nucleophilic aromatic substitution .

- Solubility : The ethyl ester enhances solubility in organic solvents compared to the carboxylic acid analog (CAS 7477-10-3) .

Key Observations :

- The target compound’s synthesis achieves a moderate yield (69%) under mild conditions, suggesting efficient substitution at position 4 .

Biological Activity

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H10ClN3O4

- Molecular Weight : 233.65 g/mol

- IUPAC Name : this compound

- CAS Number : 925427-22-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or receptor modulation .

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding covalently to active sites, disrupting their normal function.

- Receptor Interaction : It may act as a ligand for specific receptors, influencing signaling pathways related to inflammation and cancer cell growth.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:

1. Antimicrobial Activity

Nitro-containing compounds like this compound have demonstrated antimicrobial properties. The mechanism involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death .

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This activity is crucial in conditions like arthritis and other inflammatory diseases.

3. Anticancer Potential

Studies have suggested that the compound may inhibit growth in cancer cells, particularly those with specific genetic alterations (e.g., MTAP deletions). Its role in targeting PRMT5 interactions in cancer cells highlights its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Q & A

Q. What statistical methods validate reproducibility in synthetic yield across multiple batches?

- Methodology : Use ANOVA to compare yields (n ≥ 3 batches). Outliers may arise from inconsistent nitration temperatures; process optimization via Design of Experiments (DoE) minimizes variability .

Biological & Material Science Applications

Q. What in vitro assays are recommended to evaluate this compound’s antimicrobial activity?

- Methodology :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Time-Kill Studies : Monitor bactericidal effects over 24 hours. Nitro group reduction to reactive intermediates may enhance activity .

Q. How can researchers investigate the compound’s electronic properties for optoelectronic applications?

- Methodology :

- Cyclic Voltammetry : Measure reduction potentials of the nitro group (~-0.5 V vs. Ag/AgCl).

- UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ~320 nm) and solvatochromic shifts in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.